molecular formula C10H10ClN3O5 B12881036 N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride CAS No. 90036-21-8

N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride

Cat. No.: B12881036
CAS No.: 90036-21-8
M. Wt: 287.65 g/mol
InChI Key: OUXNEXLPPBJTCH-UHFFFAOYSA-N
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Description

N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride: is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride typically involves multiple steps, starting with the nitration of furan derivatives. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This produces 5-nitrofuran-2-carbaldehyde, which can then be further reacted to introduce the morpholine and carbimidoyl chloride groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps would involve careful control of temperature, pressure, and reagent concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride can undergo various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The carbimidoyl chloride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbimidoyl chloride group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted carbimidoyl compounds.

Scientific Research Applications

N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new antibiotics.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride involves its interaction with bacterial enzymes. The nitrofuran ring is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components . This multi-targeted approach makes it effective against a broad range of bacteria.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.

    Furazolidone: Used to treat bacterial and protozoal infections.

    Nitrofurazone: Applied topically for wound infections.

Uniqueness

N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives. Its potential for diverse applications in various fields highlights its significance in scientific research.

Properties

CAS No.

90036-21-8

Molecular Formula

C10H10ClN3O5

Molecular Weight

287.65 g/mol

IUPAC Name

N-(5-nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride

InChI

InChI=1S/C10H10ClN3O5/c11-10(13-3-5-18-6-4-13)12-9(15)7-1-2-8(19-7)14(16)17/h1-2H,3-6H2

InChI Key

OUXNEXLPPBJTCH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl

Origin of Product

United States

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